![molecular formula C9H12N2O3S B5543560 methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate CAS No. 54069-06-6](/img/structure/B5543560.png)

methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

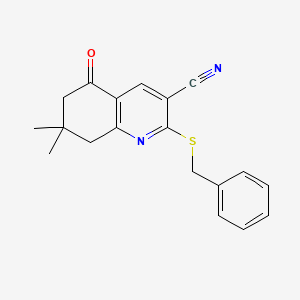

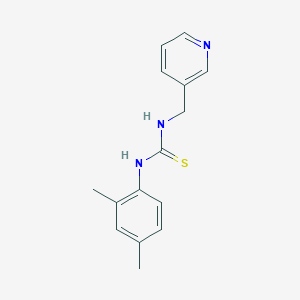

Methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate appears to be a compound with potential interest in the field of organic chemistry due to its structural features. While no direct references were found, compounds with similar functionalities, such as pyrimidines and their derivatives, have been extensively studied for their chemical reactions, synthesis methods, and applications in various fields.

Synthesis Analysis

Compounds like methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate can be synthesized through multicomponent reactions that involve the combination of several reactants to form more complex molecules. For instance, Parmar et al. (2023) discuss the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which shares a thematic relevance with the pyrimidine core in the compound of interest (Parmar, Vala, & Patel, 2023).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from citrazinic acid. These compounds, through various synthetic pathways, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate derivatives as a basis for developing new antimicrobial agents (Hossan et al., 2012).

Development of Herbicides

Research into the modification and synthesis of herbicidal compounds led to the creation of novel compounds based on methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate. This work has contributed to the development of herbicides with enhanced efficacy against certain weed species in agricultural settings. The commercial development of such compounds highlights the role of this chemical in advancing agricultural practices (Tamaru et al., 1997).

Role in Supramolecular Chemistry

The study of ureidopyrimidinones demonstrated the strong dimerization capability of these compounds via quadruple hydrogen bonding. This finding is significant for the field of supramolecular chemistry, where the ability to form stable, non-covalent interactions can be leveraged to create novel materials and understand biological phenomena (Beijer et al., 1998).

Environmental Chemistry Insights

Investigations into the photooxidation of acetic acid and methylglyoxal provided insights into the mechanisms leading to the formation of secondary organic aerosols (SOA) in the atmosphere. This research is vital for understanding atmospheric chemistry and the impact of various chemical processes on air quality and climate change (Tan et al., 2012).

Exploration of Chemical Reactivity

The study of nucleophilic and electrophilic reactions of methyl esters of (6-methyl-2-methylthio-4-pyrimidinyloxy) acetic acid provided valuable information on the synthesis of carboxyl-group derivatives and compounds with substituents in the pyrimidine ring. This research is fundamental to the field of organic chemistry, enhancing our understanding of reaction mechanisms and the synthesis of complex molecules (Vainilavichyus et al., 1992).

Propiedades

IUPAC Name |

methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJRDVCLSIZCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351596 |

Source

|

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

CAS RN |

54069-06-6 |

Source

|

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)